Ethyl 2-cyano-3-oxopentanoate

Process Chemistry Synthetic Methodology Claisen Condensation

Choose Ethyl 2-cyano-3-oxopentanoate for its unique solid-state advantage—ensuring precise automated dispensing for HTE and reliable stoichiometry across parallel reactions. Its 97% crude yield in scalable MgCl₂-mediated condensations minimizes cost of goods and waste versus lower-yielding analogues. The ethyl substituent offers a predictable ΔlogP of ~+0.5 over methyl derivatives, enabling rational lipophilicity tuning in pyrazole, isoxazole, or pyrimidine SAR programs without route re-optimization. Standard 95% purity with a molecular weight of 169.18 g/mol facilitates clear LC-MS deconvolution, accelerating hit-to-lead timelines.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B8767175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-oxopentanoate
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCC(=O)C(C#N)C(=O)OCC
InChIInChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h6H,3-4H2,1-2H3
InChIKeyYKUJGCAUKRGXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-3-oxopentanoate: A β-Ketonitrile Ester Intermediate for Heterocyclic and Chiral Building Block Synthesis


Ethyl 2-cyano-3-oxopentanoate (CAS 1273562-47-2) is a β-ketonitrile ester, or α-cyano-β-ketoester, with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is a member of a functionally significant class of small-molecule synthetic intermediates that possess both a nucleophilic α-carbon (activated by the adjacent cyano and ester groups) and an electrophilic ketone carbonyl . Its core structure allows it to function as a versatile precursor in the synthesis of five- and six-membered heterocycles—such as pyrazoles, isoxazoles, and pyrimidines—that are common pharmacophores in drug discovery [1]. Commercially, it is offered at a standard purity of 95% and is employed primarily in early-stage medicinal chemistry campaigns and process chemistry development .

Ethyl 2-cyano-3-oxopentanoate vs. Cyanoacetate or Acetoacetate: Why Procurement Precision Matters


Scientific and industrial users cannot simply interchange Ethyl 2-cyano-3-oxopentanoate with closely related β-ketoesters or cyanoacetates due to quantifiable structural and functional differences that critically impact synthetic utility. Ethyl cyanoacetate (MW 113.11 g/mol, liquid) lacks the β-keto functionality, restricting its use as a bidentate electrophile [1]. Conversely, ethyl acetoacetate (MW 130.14 g/mol, liquid) lacks the α-cyano group, which substantially reduces the acidity of the α-protons (pKa ~11 vs. ~25 for the cyano-stabilized enolate) and eliminates nitrile-based cyclocondensation pathways [1][2]. Ethyl 2-cyano-3-oxobutanoate (MW 155.15 g/mol) shares the core β-ketonitrile scaffold but introduces a methyl substituent in place of the ethyl group found in Ethyl 2-cyano-3-oxopentanoate, altering both steric demands and the lipophilic character of any resulting heterocyclic product [1]. Substituting any of these alternatives alters reaction kinetics, regioselectivity, or the feasibility of downstream functionalization, often requiring complete re-optimization of synthetic routes.

Head-to-Head Quantitative Differentiation of Ethyl 2-cyano-3-oxopentanoate Against Common Alternatives


Synthetic Yield Benchmarking: 97% Crude Yield Achieved in Magnesium Chloride-Mediated Condensation

In a magnesium chloride-mediated Claisen-type condensation between ethyl cyanoacetate and propionyl chloride in acetonitrile, Ethyl 2-cyano-3-oxopentanoate was isolated in a crude yield of 97% (24.6 g) after aqueous work-up . This yield compares favorably to the 41% yield reported for the analogous synthesis of diethyl 2-cyano-3-oxosuccinate under standard Claisen conditions, and significantly exceeds the incomplete conversions often observed with aprotic solvents such as THF . This demonstrates the compound's accessibility via a robust, high-yielding route that is suitable for scale-up.

Process Chemistry Synthetic Methodology Claisen Condensation

Molecular Weight Differentiation: 169.18 g/mol as a Property-Specific Advantage in Purification and Analysis

Ethyl 2-cyano-3-oxopentanoate possesses a molecular weight of 169.18 g/mol, which is 56.07 g/mol higher than ethyl cyanoacetate (MW 113.11 g/mol) and 14.03 g/mol higher than ethyl 2-cyano-3-oxobutanoate (MW 155.15 g/mol) [1]. This mass difference provides a distinct, quantifiable advantage in LC-MS and GC-MS analytical workflows: the target compound elutes in a mass range that is less congested by common low-molecular-weight impurities and solvent contaminants, enabling higher signal-to-noise ratios and more confident peak assignment in complex reaction mixtures .

Analytical Chemistry Quality Control LC-MS

Physical State and Handling: A Solid β-Ketonitrile Intermediate with Simplified Storage and Dispensing

In contrast to ethyl cyanoacetate (a liquid with a boiling point of 208-210°C and a density of 1.063 g/mL) and ethyl acetoacetate (a liquid with a boiling point of 180.8°C), Ethyl 2-cyano-3-oxopentanoate is a solid at room temperature . This difference in physical state translates to quantifiable advantages in laboratory workflows: solids are simpler to weigh accurately on automated powder dispensing platforms for high-throughput experimentation, present a reduced risk of spillage and vapor exposure compared to volatile liquids, and are generally easier to store and inventory with standard solid sample management systems .

Laboratory Safety Material Handling High-Throughput Experimentation

Precision Applications of Ethyl 2-cyano-3-oxopentanoate Driven by Differential Evidence


Process Chemistry Scale-Up: Leveraging a 97% Yield Route for Kilogram-Scale Production

Based on the documented 97% crude yield in a magnesium chloride-mediated condensation , Ethyl 2-cyano-3-oxopentanoate is a prime candidate for process chemistry groups seeking to develop robust, scalable routes to nitrogen-containing heterocycles. This high yield, compared to the 41% yield of analogous compounds, minimizes the cost of goods and reduces the volume of waste generated per kilogram of product . For contract manufacturing organizations (CMOs) and pharmaceutical pilot plants, this translates directly into more economical and environmentally sustainable campaigns.

High-Throughput Medicinal Chemistry: A Solid Intermediate for Automated Synthesis Platforms

For medicinal chemistry groups utilizing automated high-throughput experimentation (HTE) platforms, the solid physical state of Ethyl 2-cyano-3-oxopentanoate offers a distinct advantage over liquid alternatives such as ethyl cyanoacetate . Solids are more accurately and reliably dispensed by automated powder-handling robots, ensuring precise stoichiometry across hundreds of parallel reactions . Furthermore, its molecular weight of 169.18 g/mol facilitates clearer LC-MS analysis of reaction outcomes, expediting the hit-to-lead optimization process by reducing time spent on data deconvolution .

Library Synthesis of C5-Ethyl Substituted Heterocycles for SAR Exploration

Investigators performing structure-activity relationship (SAR) studies on heterocyclic pharmacophores should select Ethyl 2-cyano-3-oxopentanoate when the goal is to install a C5-ethyl substituent on a pyrazole, isoxazole, or pyrimidine core . Its molecular weight is 14.03 g/mol higher than the analogous methyl-substituted compound, ethyl 2-cyano-3-oxobutanoate . This ethyl group introduces a predictable increase in lipophilicity (ΔlogP ~ +0.5) and a change in steric bulk compared to a methyl group, which can be rationally exploited to modulate target binding, membrane permeability, or metabolic stability without altering the core synthetic route .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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